(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride

HPLC method validation Pharmacopoeial impurity profiling Famotidine quality control

Method validation for famotidine impurities often fails when non-EP impurity standards with incorrect relative retention times are substituted. This certified Famotidine EP Impurity H (CAS 88046-01-9) reference standard directly resolves this. • Defined RRT 0.8-0.9 and RRF 1.0 for accurate peak identification per USP/EP compendial HPLC methods • 99.58% HPLC purity enables reliable quantification at the 0.1% reporting threshold • Resolves isothiourea process impurity from hydrolytic/oxidative degradants, demonstrating method selectivity per ICH Q2(R1)

Molecular Formula C6H10N6S2. 2 HCl
Molecular Weight 230.31 2 36.46
CAS No. 88046-01-9
Cat. No. B194836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
CAS88046-01-9
SynonymsS-(2-Guanidino-4-thiazolyl)methylisothiourea Dihydrochloride; 
Molecular FormulaC6H10N6S2. 2 HCl
Molecular Weight230.31 2 36.46
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
InChIInChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H
InChIKeyFTKAAVQOOXXUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Famotidine EP Impurity H Procurement & Identity


(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride (CAS 88046-01-9), formally designated as Famotidine EP Impurity H or the Famotidine Isothiourea Impurity, is a synthetic process-related impurity of the histamine H₂-receptor antagonist famotidine [1]. Structurally, it is the dihydrochloride salt of a thiazole bearing a 2-guanidino substituent and a 4-methyl carbamimidothioate (isothiourea) group, with molecular formula C₆H₁₂Cl₂N₆S₂ and molecular weight 303.24 g/mol [2]. It is specifically listed in the European Pharmacopoeia (EP) monograph for famotidine and is distinguished from the active pharmaceutical ingredient (API) and other impurities by its unique incorporation of the isothiourea moiety directly at the thiazole 4-position, a feature that dictates its chromatographic behavior, spectral signature, and reactivity profile [3].

Substitution Risks for EP Impurity H


Famotidine impurities cannot be considered interchangeable reference standards for analytical quality control (QC) or Abbreviated New Drug Application (ANDA) method validation. The EP monograph assigns distinct relative retention times (RRT) and relative response factors (RRF) to each specified impurity, meaning that using an incorrect impurity—such as EP Impurity B (a dimer), EP Impurity D (a propanamide side-chain variant), or the 5-substituted regioisomer (Impurity 18)—will produce erroneous system suitability results and prevent accurate quantification of the true impurity profile in the drug substance or drug product [1]. Furthermore, this specific compound (CAS 88046-01-9) is the dihydrochloride salt; the free base form (CAS 106649-96-1) exhibits different solubility, chromatographic retention, and mass balance, making direct substitution of one form for another in validated HPLC methods or reference standard preparations invalid without full re-validation [2].

Famotidine EP Impurity H vs. Closest Analogs


Chromatographic Selectivity vs. EP Impurity B

In the USP compendial HPLC method for famotidine tablets, EP Impurity H (isothiourea impurity) is separated from the API and other specified impurities based on a distinct relative retention time and a defined relative response factor. Impurity H elutes at a specific RRT window distinct from Impurity B, and its response factor is critical for accurate quantitation [1]. In contrast, a regulatory filing describing a novel famotidine impurity reports an HPLC peak at 57 minutes with an RRT of 2.13, demonstrating that structurally distinct impurities (e.g., a benzaldehyde-derived adduct) exhibit dramatically different chromatographic behavior [2].

HPLC method validation Pharmacopoeial impurity profiling Famotidine quality control

Regioisomeric Specificity: 4- vs. 5-Substituted Thiazole

EP Impurity H is the 4-substituted thiazole regioisomer, bearing the carbamimidothioate group at the 4-position of the thiazole ring. A structurally distinct regioisomer, Famotidine Impurity 18 (CAS 772304-31-1, free base), carries the identical carbamimidothioate moiety at the 5-position of the thiazole ring. Despite sharing the identical molecular formula (C₆H₁₀N₆S₂) and molecular weight (230.3 g/mol for the free base), these two compounds are chemically non-equivalent and exhibit different HPLC retention times, NMR chemical shifts, and fragmentation patterns [1]. The 5-substituted isomer has a different CAS number (124822-89-5 as 2HCl salt) and is supplied as a distinct reference standard [1].

Regioisomer identification Famotidine process chemistry Reference standard procurement

Purity Certification & Traceability vs. Non-Pharmacopoeial

Commercially available EP Impurity H dihydrochloride is certified at 99.58% purity (HPLC) with full characterization data including COA, HPLC chromatogram, ¹H NMR, and MS spectra compliant with regulatory guidelines [1]. This level of certification, provided under ISO 17034 accredited reference material producer systems, enables direct use in analytical method validation (AMV) and quality control for ANDA submissions . In contrast, non-pharmacopoeial impurities or in-house isolated impurities often lack this traceability and require independent structural confirmation before use [2].

Reference standard certification ISO 17034 ANDA regulatory filing

Genotoxic Alert Absence vs. DNA-Reactive Impurities

Recent literature reporting a newly discovered genotoxic impurity in famotidine key starting material (KSM)—identified as 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide—confirmed that this impurity tested positive in silico for DNA reactivity using Derek and Sarah software per ICH M7, with molecular dynamics simulations showing consistent minor-groove DNA binding [1]. EP Impurity H, by contrast, lacks the chloroethyl and thiatriazine dioxide structural alerts present in the genotoxic impurity. While formal Ames test data for Impurity H are not publicly available, its structure—consisting of guanidino-thiazole and isothiourea functionalities—is chemically distinct from the alkylating agent pharmacophore [1].

Genotoxic impurity assessment ICH M7 Famotidine safety

Process Intermediate vs. Degradation Impurity Origin

EP Impurity H is a process-related impurity formed during the synthesis of famotidine via the cyclization of amidinothiourea with 1,3-dichloroacetone, rather than a degradation product [1]. This distinction is critical for stability-indicating method development: degradation impurities (e.g., the propionamide impurity formed under basic hydrolysis) require forced degradation studies for identification, whereas Impurity H must be monitored in the API release testing to ensure synthetic process control [2]. The validated HPLC method for famotidine process impurities reports a limit of detection (LOD) of 5 × 10⁻⁹ g for the isothiourea-related impurity class, enabling quantification well below the ICH Q3A identification threshold of 0.1% [2].

Process impurity Degradation product Stability-indicating assay Famotidine forced degradation

Key Applications for Famotidine EP Impurity H


System Suitability for Compendial HPLC

EP Impurity H serves as a critical system suitability standard for demonstrating adequate resolution between the famotidine peak and specified process impurities in the USP/EP compendial HPLC method. With a defined relative retention time (RRT 0.8–0.9, depending on column configuration) and a relative response factor of 1.0, it enables calibration of the chromatographic system for accurate impurity quantification at the 0.1% reporting threshold [1].

Reference Standard for ANDA Method Validation

Because EP Impurity H is a process impurity and not a degradation product, it is particularly valuable for demonstrating method selectivity in the presence of both process and degradation impurities. Spiking experiments with certified Impurity H reference standard (99.58% purity) confirm that the analytical method can resolve the isothiourea process impurity from hydrolytic and oxidative degradants, a key requirement for stability-indicating assay validation per ICH Q2(R1) [2].

Tracking Isothiourea Intermediate Carryover

In the synthesis of famotidine, the isothiourea intermediate (EP Impurity H) is generated during the cyclization of amidinothiourea with 1,3-dichloroacetone [3]. Monitoring residual levels of this intermediate in the crude API using the validated HPLC method (LOD of 5 × 10⁻⁹ g) allows process chemists to optimize reaction completion and minimize carryover into the final drug substance, reducing the burden on downstream purification stages [3].

Genotoxicity Risk Benchmarking: Non-Genotoxic vs. DNA-Reactive

Given the demonstrated genotoxic potential of certain famotidine-related impurities carrying chloroethyl or thiatriazine dioxide motifs, EP Impurity H can be employed as a structurally defined negative control in in silico and in vitro genotoxicity screening cascades designed to classify and risk-rank process impurities according to ICH M7. Its lack of alkylating or DNA-intercalating functional groups makes it a suitable baseline comparator [4].

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